molecular formula C27H30O16 B14768068 Kaempferol-3,7-di-o-glucoside

Kaempferol-3,7-di-o-glucoside

Cat. No.: B14768068
M. Wt: 610.5 g/mol
InChI Key: XFFQVRFGLSBFON-XXDGXDFCSA-N
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Description

Kaempferol-3,7-di-o-glucoside is a flavonol glycoside derived from kaempferol, a naturally occurring flavonoid found in various plants. This compound is known for its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Kaempferol-3,7-di-o-glucoside can be synthesized through the glycosylation of kaempferol. The process involves the reaction of kaempferol with glucose in the presence of a suitable catalyst. One common method involves the use of glycosyl donors and acceptors under acidic or enzymatic conditions .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of kaempferol from plant sources followed by glycosylation. The extraction process may include solvent extraction, purification, and concentration steps. The glycosylation step is then carried out using enzymatic or chemical methods to attach glucose molecules to the kaempferol structure .

Chemical Reactions Analysis

Types of Reactions

Kaempferol-3,7-di-o-glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .

Scientific Research Applications

Comparison with Similar Compounds

Kaempferol-3,7-di-o-glucoside can be compared with other similar compounds such as:

Uniqueness

This compound is unique due to its dual glycosylation at positions 3 and 7, which enhances its solubility, bioavailability, and biological activities compared to its mono-glycosylated counterparts .

Properties

Molecular Formula

C27H30O16

Molecular Weight

610.5 g/mol

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C27H30O16/c28-7-14-17(32)20(35)22(37)26(41-14)39-11-5-12(31)16-13(6-11)40-24(9-1-3-10(30)4-2-9)25(19(16)34)43-27-23(38)21(36)18(33)15(8-29)42-27/h1-6,14-15,17-18,20-23,26-33,35-38H,7-8H2/t14-,15+,17-,18+,20+,21-,22-,23+,26?,27?/m1/s1

InChI Key

XFFQVRFGLSBFON-XXDGXDFCSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)OC5[C@H]([C@@H]([C@H]([C@@H](O5)CO)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O

Origin of Product

United States

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